1,1'-Carbonyldiimidazole-13C

Vue d'ensemble

Description

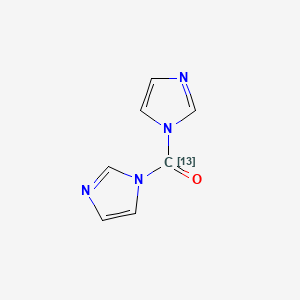

1,1'-Carbonyldiimidazole-¹³C (CDI-¹³C) is a stable isotope-labeled derivative of 1,1'-carbonyldiimidazole (CDI), where the central carbonyl carbon is replaced with carbon-13 (¹³C). Its molecular formula is C₆¹³CH₆N₄O, with a molecular weight of 163.14 g/mol (vs. 162.15 g/mol for non-labeled CDI) . CDI-¹³C is synthesized to enable isotopic tracing in chemical and biochemical studies, particularly in tracking reaction mechanisms, metabolic pathways, or protein interactions . It is commercially available at >90% isotopic purity in milligram-scale quantities (e.g., 1–10 mg), reflecting its specialized research applications .

CDI-¹³C retains the core reactivity of CDI, functioning as a carbonylating agent in peptide synthesis, crosslinking reactions, and affinity chromatography matrix activation . Its isotopic label allows precise detection via techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS), distinguishing it from non-labeled analogs .

Méthodes De Préparation

Conventional Synthesis of 1,1'-Carbonyldiimidazole

Phosgene-Based Synthesis

The standard preparation of unlabeled CDI involves reacting phosgene (COCl2) with four equivalents of imidazole under anhydrous conditions :

3\text{H}4\text{N}2 + \text{COCl}2 \rightarrow (\text{C}3\text{H}3\text{N}2)2\text{CO} + 2 \, [\text{C}3\text{H}3\text{N}2\text{H}2]\text{Cl}

This exothermic reaction proceeds at ambient temperature, yielding CDI in ~90% purity after removing imidazolium chloride by-products via filtration . The process is scalable but requires stringent safety measures due to phosgene’s toxicity.

Alternative Reagents: Triphosgene and Diphosgene

To mitigate handling risks, diphosgene (ClCO2CCl3) or triphosgene (C(OCCl3)3) may replace phosgene . These solid reagents release phosgene in situ under controlled conditions, enhancing operational safety. For example, triphosgene reacts with imidazole in a 1:6 molar ratio to produce CDI :

3\text{H}4\text{N}2 + \text{C}(\text{OCCl}3)3 \rightarrow (\text{C}3\text{H}3\text{N}2)2\text{CO} + 3 \, \text{CO}2 + 6 \, \text{HCl}

This method achieves comparable yields to phosgene-based synthesis while reducing hazardous exposure .

Preparation of 1,1'-Carbonyldiimidazole-13C

13C-Labeled Phosgene Route

The most direct method for synthesizing CDI-13C employs phosgene-13C (13COCl2) as the carbonyl source. The reaction mirrors the conventional phosgene process but substitutes the labeled reagent :

3\text{H}4\text{N}2 + ^{13}\text{COCl}2 \rightarrow (\text{C}3\text{H}3\text{N}2)2^{13}\text{CO} + 2 \, [\text{C}3\text{H}3\text{N}2\text{H}2]\text{Cl}

Key Considerations:

-

Source of 13COCl2 : Phosgene-13C is typically synthesized by chlorinating 13C-labeled carbon monoxide (13CO) with chlorine gas under UV light .

-

Yield and Purity : The reaction yields CDI-13C with >90% isotopic enrichment, confirmed via 13C NMR spectroscopy .

-

Scalability : This method is limited by the availability and cost of 13COCl2, which is prohibitively expensive for large-scale production .

Triphosgene-13C Strategy

An alternative approach uses triphosgene-13C (C(OCCl3)3 with a 13C-central carbon). The synthesis follows:

3\text{H}4\text{N}2 + ^{13}\text{C}(\text{OCCl}3)3 \rightarrow (\text{C}3\text{H}3\text{N}2)2^{13}\text{CO} + 3 \, \text{CO}2 + 6 \, \text{HCl}

Advantages:

-

Safety : Triphosgene’s solid state simplifies handling compared to gaseous phosgene .

-

Isotopic Efficiency : The central 13C atom is exclusively incorporated into CDI, minimizing waste .

Optimization and Purification Strategies

Recycling Imidazole

A patent by EP1731510A1 describes a closed-loop system where imidazole hydrochloride by-products are neutralized with gaseous ammonia, regenerating imidazole for reuse :

3\text{H}3\text{N}2\text{H}2]\text{Cl} + \text{NH}3 \rightarrow \text{C}3\text{H}4\text{N}2 + \text{NH}_4\text{Cl}

This reduces raw material costs by 40% and is adaptable to CDI-13C synthesis .

Removal of Excess CDI

Unreacted CDI-13C can interfere with downstream applications. Morton et al. demonstrated that Sephadex LH-20 in dry benzene selectively absorbs excess CDI without degrading the product :

This step ensures high-purity CDI-13C suitable for sensitive applications like peptide synthesis .

Analytical Characterization

Isotopic Purity Assessment

Hydrolysis of CDI-13C releases 13CO2, which is quantified using mass spectrometry :

3\text{H}3\text{N}2)2^{13}\text{CO} + \text{H}2\text{O} \rightarrow 2 \, \text{C}3\text{H}4\text{N}2 + ^{13}\text{CO}_2

A purity of ≥98% is achievable, with deviations attributed to residual imidazole or solvent .

Spectroscopic Confirmation

-

13C NMR : A singlet at δ 148–150 ppm confirms the labeled carbonyl group .

-

IR Spectroscopy : The carbonyl stretch appears at 1,710 cm⁻¹, identical to unlabeled CDI .

Comparative Analysis of Synthetic Routes

| Method | 13C Source | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|---|

| Phosgene-13C | 13COCl2 | 85–90 | 98 | High | Limited |

| Triphosgene-13C | 13C(OCCl3)3 | 80–85 | 97 | Moderate | High |

| Imidazole Recycling | 13COCl2 + NH3 | 90–95 | 99 | Low | High |

Table 1. Comparison of CDI-13C preparation methods. Data synthesized from .

Applications in Research

CDI-13C is indispensable for:

Analyse Des Réactions Chimiques

1,1’-Carbonyldiimidazole-13C undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with amines to form amides, carbamates, and ureas. For example, the reaction with an amine results in the formation of an amide[ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{RNH}_2 \rightarrow \text{RCONH}_2 + 2 \text{C}_3\text{H}_4\text{N}_2 ]

Hydrolysis: It hydrolyzes readily in the presence of water to form imidazole and carbon dioxide[ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]

Esterification: It can convert alcohols into esters under mild conditions.

Applications De Recherche Scientifique

1,1’-Carbonyldiimidazole-13C has a wide range of applications in scientific research:

Chemistry: It is used as a coupling reagent for the synthesis of peptides and other organic compounds.

Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,1’-Carbonyldiimidazole-13C involves the formation of a reactive intermediate that facilitates the coupling of various functional groups. For example, in peptide synthesis, the compound reacts with a carboxylic acid to form an acylimidazole intermediate, which then reacts with an amine to form a peptide bond. The overall reaction can be summarized as follows: [ \text{RCOOH} + (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} \rightarrow \text{RCOIm} + \text{C}_3\text{H}_4\text{N}_2 ] [ \text{RCOIm} + \text{R’NH}_2 \rightarrow \text{RCONHR’} + \text{C}_3\text{H}_4\text{N}_2 ] In this mechanism, the imidazole group acts as a leaving group, facilitating the formation of the desired product .

Comparaison Avec Des Composés Similaires

Comparison with Non-Isotopic 1,1'-Carbonyldiimidazole

Table 1: Key Differences Between CDI-¹³C and CDI

Key Findings :

- Reactivity : Both compounds exhibit identical reactivity in carbonylating amines or hydroxyl groups due to shared functional groups. For example, CDI activates agarose for affinity chromatography by forming imidazolyl carbamates, a property retained in CDI-¹³C .

- Applications : CDI is widely used in peptide synthesis and polymer crosslinking , while CDI-¹³C is restricted to tracer studies, such as elucidating reaction pathways in organic chemistry or biochemistry .

Comparison with Other Carbonylating Agents

Table 2: CDI-¹³C vs. Alternative Carbonylating Reagents

Key Findings :

- Safety : CDI-¹³C avoids the extreme toxicity of phosgene while maintaining high reactivity, making it preferable for lab-scale applications .

- Selectivity : Unlike ethyl chloroformate (which reacts unpredictably with amines in some cases ), CDI derivatives offer controlled reactions with N-nucleophiles .

- Isotopic Advantage : CDI-¹³C is unique among carbonylating agents for enabling ¹³C tracking, a critical feature in mechanistic studies .

Comparison with Other Imidazole Derivatives

Table 3: CDI-¹³C vs. Structurally Related Imidazole Compounds

Key Findings :

- Reactivity : CDI-¹³C’s carbonyl group enables nucleophilic substitutions, whereas halogenated or aminated imidazoles (e.g., 5-Bromo-4-Nitro-1H-Imidazole) participate in electrophilic reactions .

- Research Utility : CDI-¹³C is distinct in combining imidazole’s catalytic properties with isotopic labeling, unlike derivatives used in drug discovery .

Activité Biologique

1,1'-Carbonyldiimidazole (CDI) is a versatile reagent widely utilized in organic synthesis, particularly in the formation of amides and esters. The isotopically labeled variant, 1,1'-Carbonyldiimidazole-13C, has gained attention for its potential applications in biological research, particularly in the synthesis of biologically active compounds. This article explores the biological activity of this compound, focusing on its antimicrobial properties and its role in the synthesis of novel compounds.

This compound is characterized by its imidazole rings and carbonyl group, which contribute to its reactivity. The compound is typically used in reactions involving nucleophiles such as amines and alcohols. Its structure can be represented as follows:

Antimicrobial Properties

Recent studies have demonstrated that compounds synthesized using 1,1'-Carbonyldiimidazole exhibit significant antimicrobial activity. For instance, a study synthesized a series of coumarin-3-carboxamide derivatives utilizing CDI as a coupling agent. These derivatives were tested against various bacterial strains:

| Compound ID | Antibacterial Activity (MIC μg/mL) | Target Bacteria |

|---|---|---|

| 2 | 32 | Staphylococcus aureus |

| 15 | 64 | Klebsiella pneumoniae |

| 28 | 16 | MRSA, Pseudomonas aeruginosa |

The compound identified as 28 displayed notable inhibition against multiple Gram-positive and Gram-negative bacteria, indicating the potential of CDI-derived compounds as new antibacterial agents .

The mechanism by which CDI-derived compounds exert their antibacterial effects is not fully elucidated but is believed to involve interference with bacterial cell wall synthesis and function. The carbonyl group in CDI facilitates the formation of reactive intermediates that can modify bacterial proteins or nucleic acids, leading to cell death.

Synthesis and Evaluation of Antibacterial Agents

In a significant case study, researchers synthesized a series of coumarin derivatives using CDI and evaluated their antibacterial properties. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy:

- Objective : To synthesize and evaluate the antimicrobial activity of coumarin derivatives.

- Methodology : Coumarin-3-carboxylic acid was reacted with various aniline derivatives in the presence of CDI.

- Results : Several compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative strains.

This case study underscores the utility of this compound in developing new therapeutic agents targeting bacterial infections .

Research Findings

Extensive research has been conducted on the biological applications of CDI:

- Synthesis Efficiency : CDI facilitates efficient coupling reactions that are crucial for synthesizing complex molecules.

- Antimicrobial Activity : Compounds synthesized with CDI have been shown to possess significant antibacterial properties, with some derivatives outperforming existing antibiotics.

Propriétés

IUPAC Name |

di(imidazol-1-yl)(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKFTWBEEFSNDU-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)[13C](=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747288 | |

| Record name | Di(1H-imidazol-1-yl)(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181517-09-9 | |

| Record name | Di(1H-imidazol-1-yl)(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.